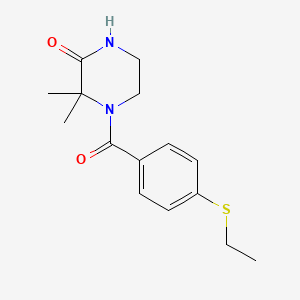
4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoyl piperazine, which is a class of organic compounds containing a benzoyl group attached to a piperazine ring . The ethylthio group suggests the presence of a sulfur atom, which could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzoyl group, a piperazine ring, and an ethylthio substituent . The exact spatial arrangement of these groups would depend on the specific synthetic route and reaction conditions .Chemical Reactions Analysis
Benzoyl compounds are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution . The presence of the piperazine ring and the ethylthio group could potentially influence the compound’s reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoyl group, the piperazine ring, and the ethylthio group could potentially affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Catalytic, DNA Binding, and Antibacterial Activities
Research on new Schiff base ligands and their metal complexes has shown significant catalytic, DNA binding, and antibacterial activities. Such compounds have been evaluated for their potential in catalyzing oxidative coupling and examined for their antimicrobial activities against various bacteria and fungi. These studies can provide a framework for understanding the applications of similar compounds in catalysis and as antimicrobial agents (El‐Gammal et al., 2021).
Anticancer Agents
Compounds related to the structure have been synthesized as prodrugs to be activated into cytotoxic alkylating agents by specific enzymes at tumor sites. These strategies aim to increase the efficacy and selectivity of anticancer treatments by targeting the drug activation to cancerous tissues, reducing the impact on healthy cells (Springer et al., 1990).
PPARgamma Agonists
The development and optimization of compounds as PPARgamma agonists for potential therapeutic applications demonstrate how modifications in chemical structures, including the phenyl alkyl ether moiety, can influence solubility and selectivity towards biological targets. Such research is crucial for designing more effective and safer drugs for treating conditions like diabetes and inflammation (Collins et al., 1998).
Integrin Antagonists
Studies on the synthesis of compounds as integrin antagonists highlight the importance of structural units in determining biological activity and pharmacokinetic properties. Research in this area can lead to the development of new therapeutic agents for preventing thrombosis and other related conditions (Hayashi et al., 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-11(6-8-12)13(18)17-10-9-16-14(19)15(17,2)3/h5-8H,4,9-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJLEQSKKNJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
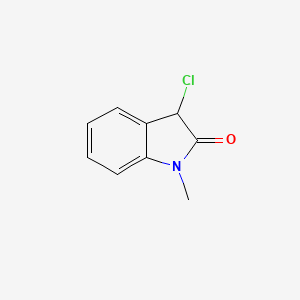
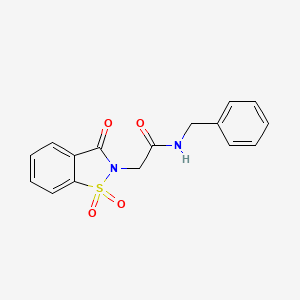
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2983582.png)

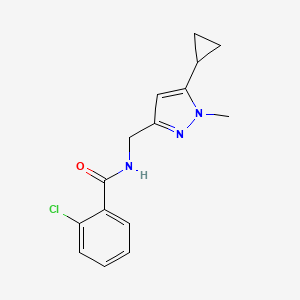
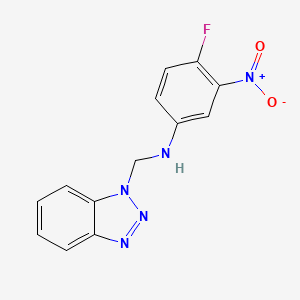
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2983590.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)

![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)
![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)
